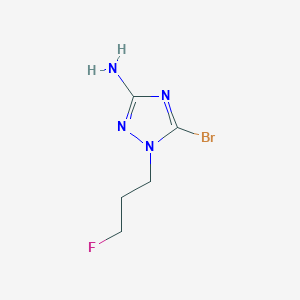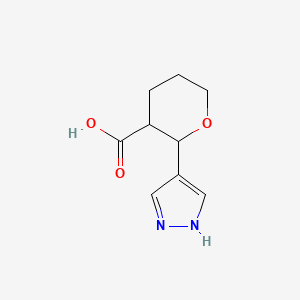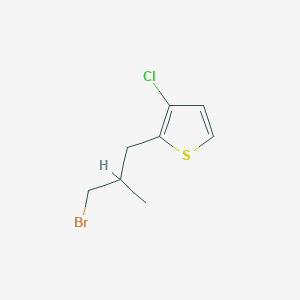![molecular formula C14H27N3O3 B15255930 tert-butyl N-[1-(4-aminopiperidin-1-yl)-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B15255930.png)
tert-butyl N-[1-(4-aminopiperidin-1-yl)-2-methyl-1-oxopropan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[1-(4-aminopiperidin-1-yl)-2-methyl-1-oxopropan-2-yl]carbamate: is a chemical compound with the molecular formula C14H28N2O3. It is a derivative of piperidine and is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(4-aminopiperidin-1-yl)-2-methyl-1-oxopropan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with 4-aminopiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems can further enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[1-(4-aminopiperidin-1-yl)-2-methyl-1-oxopropan-2-yl]carbamate is used as an intermediate in the synthesis of more complex molecules. Its reactivity and stability make it a valuable building block in organic synthesis .
Biology
In biological research, this compound is often used in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may act as inhibitors of specific enzymes or receptors, offering potential treatments for various diseases .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility and reactivity make it suitable for various applications, including the manufacture of active pharmaceutical ingredients (APIs) .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(4-aminopiperidin-1-yl)-2-methyl-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-butyl (4-methylpiperidin-4-yl)carbamate: Similar in structure but with a different substitution pattern on the piperidine ring.
tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Contains an aryl group, making it useful in different contexts.
tert-butyl 2-(4-aminopiperidin-1-yl)acetate: Another derivative with different functional groups, offering varied reactivity.
Uniqueness
The uniqueness of tert-butyl N-[1-(4-aminopiperidin-1-yl)-2-methyl-1-oxopropan-2-yl]carbamate lies in its specific substitution pattern and functional groups, which confer distinct reactivity and interaction profiles. This makes it particularly valuable in specialized applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C14H27N3O3 |
|---|---|
Molecular Weight |
285.38 g/mol |
IUPAC Name |
tert-butyl N-[1-(4-aminopiperidin-1-yl)-2-methyl-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C14H27N3O3/c1-13(2,3)20-12(19)16-14(4,5)11(18)17-8-6-10(15)7-9-17/h10H,6-9,15H2,1-5H3,(H,16,19) |
InChI Key |
GSKYPCHFYKMEGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=O)N1CCC(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3-Methylpiperidin-4-yl)methyl]methanesulfonamide](/img/structure/B15255859.png)
![8-Methyl-1-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B15255862.png)


![2-[1-(Aminomethyl)-3-ethylcyclopentyl]propan-2-ol](/img/structure/B15255876.png)
![7-Methyl-2-phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B15255883.png)



![3-Cyclopropyl-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B15255903.png)



